(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

Lipophilicity Drug-likeness ADME prediction

(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol (CAS 1354706-37-8; synonym CAS 1021244-97-2; PubChem CID is a heterocyclic small molecule (C₁₆H₁₇N₃O, MW 267.33 g/mol) that fuses a quinoline core with a 1-ethyl-5-methyl-1H-pyrazole substituent at the 2-position and a hydroxymethyl group at the 4-position. Computed physicochemical properties include XLogP3-AA of 2.0, topological polar surface area (TPSA) of 50.9 Ų, three rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B11850881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)CO)C
InChIInChI=1S/C16H17N3O/c1-3-19-11(2)14(9-17-19)16-8-12(10-20)13-6-4-5-7-15(13)18-16/h4-9,20H,3,10H2,1-2H3
InChIKeySANGVFFDVAFDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol – Structural Identity, Physicochemical Profile, and Procurement Baseline for the Quinoline–Pyrazole Hybrid Scaffold


(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol (CAS 1354706-37-8; synonym CAS 1021244-97-2; PubChem CID 66509494) is a heterocyclic small molecule (C₁₆H₁₇N₃O, MW 267.33 g/mol) that fuses a quinoline core with a 1-ethyl-5-methyl-1H-pyrazole substituent at the 2-position and a hydroxymethyl group at the 4-position [1]. Computed physicochemical properties include XLogP3-AA of 2.0, topological polar surface area (TPSA) of 50.9 Ų, three rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound belongs to the quinolinyl-pyrazole class, a scaffold family extensively reviewed for antibacterial, antifungal, anti-inflammatory, and kinase-inhibitory applications [2]. It is supplied by multiple commercial vendors at purities ≥95% (AKSci, Parchem) to ≥98% (MolCore) and is catalogued as a research chemical building block for medicinal chemistry, chemical biology probe development, and focused library synthesis [1].

Why Generic Substitution of (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol with Other Quinolinyl-Pyrazole Methanol Analogs Fails in Structure–Activity-Relationship Campaigns


Within the (quinolin-4-yl)methanol series bearing N1-substituted pyrazoles, seemingly minor alkyl-group permutations at the pyrazole N1 and C5 positions produce measurable, non-interchangeable differences in lipophilicity (XLogP3 range: 1.7–2.1), rotatable bond count (2 vs. 3), and molecular complexity—parameters that govern membrane permeability, target-binding entropy, and metabolic susceptibility [1][2]. The 1-ethyl-5-methyl substitution pattern of the target compound occupies a discrete and intentionally designed lipophilicity window (XLogP3 = 2.0) that cannot be replicated by the 1,3-dimethyl (XLogP3 = 1.7) or 1,3,5-trimethyl (XLogP3 = 2.1) analogs [1][3]. Substituting one for another in a quantitative structure–activity relationship (QSAR) series or focused library introduces uncontrolled shifts in logP-driven binding and ADME predictions, undermining assay reproducibility and confounding hit-to-lead decision-making [2].

Quantitative Differentiation Evidence for (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol vs. Its Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation of the 1-Ethyl-5-methyl Pattern vs. 1,3-Dimethyl and 1,5-Dimethyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.0, which is +0.3 log units higher than the 1,3-dimethyl (XLogP3 = 1.7) and 1,5-dimethyl (XLogP3 = 1.7) analogs [1][2]. This ΔLogP of 0.3 corresponds to an approximately 2-fold greater octanol-water partition coefficient, a difference that is consequential for membrane permeability and non-specific protein binding predictions in lead optimization [3].

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count Advantage of the 1-Ethyl Substituent Over Symmetrical Methylated Analogs

The N1-ethyl group on the pyrazole ring confers 3 rotatable bonds to the target compound, compared with only 2 rotatable bonds for all dimethyl and trimethyl analogs (1,3-dimethyl, 1,5-dimethyl, and 1,3,5-trimethyl) [1][2]. This additional freely rotatable bond is located on the N1-ethyl chain, introducing conformational sampling degrees of freedom absent in N1-methyl congeners [1].

Conformational flexibility Binding entropy Molecular recognition

Molecular-Weight-Matched Differentiation from the 1,3,5-Trimethyl Analog via Asymmetric Substitution

The target compound (MW 267.33, C₁₆H₁₇N₃O) and the 1,3,5-trimethyl analog (CAS 1354706-40-3; MW 267.33, C₁₆H₁₇N₃O) share identical molecular formula and molecular weight but differ in substitution: the target carries an N1-ethyl group paired with a C5-methyl, whereas the 1,3,5-trimethyl analog carries three methyl substituents (N1-methyl, C3-methyl, C5-methyl) [1][2]. This results in a lower molecular complexity score (325 vs. 338) and different InChIKey fingerprint for the target, reflecting a less symmetrical, sterically distinct pyrazole ring architecture [1][2].

Matched molecular pair Substitution pattern Crystal packing

Hydroxymethyl Functional Handle Retained Across the Series Enabling Downstream Derivatization

The 4-hydroxymethyl group (–CH₂OH) is conserved across all (quinolin-4-yl)methanol analogs in this series and serves as a reactive handle for esterification, oxidation to the aldehyde or carboxylic acid, Mitsunobu coupling, or conversion to halide, mesylate, or tosylate leaving groups [1]. The target compound uniquely pairs this handle with the N1-ethyl/C5-methyl pyrazole substitution, providing a differentiated starting material for probe diversification where the N1 alkyl chain influences the physicochemical profile of downstream conjugates [2].

Synthetic handle Chemical biology probes Library diversification

Vendor-Reported Purity and Availability Compared to Analogs

The target compound is commercially available from at least five independent suppliers with documented purities ranging from 95% (AKSci) to ≥98% (MolCore), and batch-specific QC including NMR, HPLC, and GC analysis from select vendors . By comparison, the 1,5-dimethyl analog (CAS 1328640-93-2) is listed at 97% purity from fewer suppliers, while the 1,3,5-trimethyl analog (CAS 1354706-40-3) is listed at 97% from Bidepharm and 98% from MolCore .

Procurement Purity specification Supply chain

Priority Application Scenarios for (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol Based on Quantitative Differentiation Evidence


Lipophilicity-Matched-Pair SAR Libraries for Membrane Permeability Optimization

When building a matched-pair SAR matrix to deconvolute the contribution of pyrazole N1-alkyl chain length to cellular permeability, the target compound provides the XLogP3 = 2.0 data point that sits between the 1,3-dimethyl (XLogP3 = 1.7) and 1,3,5-trimethyl (XLogP3 = 2.1) analogs, enabling a three-point lipophilicity trend analysis within a congeneric series [1]. This is directly applicable to lead optimization programs where fine-tuning logP within the 1.7–2.1 window is critical for balancing potency and ADME properties [2].

Conformational Flexibility Probe in Target-Engagement Studies

The additional rotatable bond conferred by the N1-ethyl group (3 vs. 2 rotatable bonds for methyl-substituted analogs) makes the target compound a specific tool for investigating the entropic penalty of conformational restriction upon target binding [1]. In fragment-based drug discovery or biophysical screening (SPR, ITC, DSF), comparing the target compound's binding thermodynamics to those of the 1,3-dimethyl analog can isolate the contribution of N1-alkyl conformational freedom to ΔG of binding .

Hydroxymethyl-Directed Diversification for Focused Kinase Probe Libraries

The 4-hydroxymethyl functional handle enables systematic derivatization (oxidation to aldehyde/carboxylic acid, esterification, ether formation, or conversion to amine via reductive amination) to generate focused libraries of kinase-targeted probes [1]. The N1-ethyl/C5-methyl pyrazole substitution differentiates these libraries from those derived from N1-methyl or N1-unsubstituted analogs, providing a distinct physicochemical profile (XLogP3 = 2.0, 3 rotatable bonds) for the resulting conjugates [2].

Quality-Controlled Building Block for Multi-Step Medicinal Chemistry Synthesis

With documented purities of 95–≥98% across multiple independent suppliers and batch-specific QC (NMR, HPLC, GC), the target compound meets the purity requirements for multi-step synthetic sequences where intermediate quality directly impacts final compound yield and purity [1][2]. The broad supplier base reduces the risk of single-source dependency, a procurement consideration for long-duration medicinal chemistry programs.

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